3,4-Dichloro-2-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-nitrobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-nitrobenzonitrile can be synthesized through the nitration of 3,4-dichlorobenzonitrile. The nitration process typically involves the use of mixed acid (a combination of concentrated sulfuric acid and nitric acid) at controlled temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: In industrial settings, the preparation of 3,4-dichlorobenzonitrile, which is a precursor to this compound, involves the reaction of 3,4-dichlorobenzamide with dehydrating agents. The nitration step follows, using mixed acid under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.
Major Products Formed:
Reduction: 3,4-Dichloro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-2-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
3,4-Dichlorobenzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,4-Dichloro-3-nitrobenzonitrile: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications.
4-Chloro-2-nitrobenzonitrile: Contains only one chlorine atom, leading to different chemical properties and uses.
Uniqueness: 3,4-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C7H2Cl2N2O2 |
---|---|
Molekulargewicht |
217.01 g/mol |
IUPAC-Name |
3,4-dichloro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-2-1-4(3-10)7(6(5)9)11(12)13/h1-2H |
InChI-Schlüssel |
OCMULDODVKWPBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.